REACTION_CXSMILES
|
[NH3:1].[N:2]1[C:9]([Cl:10])=[N:8][C:6]([Cl:7])=[N:5][C:3]=1[Cl:4]>C1(C)C=CC=CC=1>[NH2:1][C:3]1[N:2]=[C:9]([Cl:10])[N:8]=[C:6]([Cl:7])[N:5]=1.[Cl-:4].[NH4+:2] |f:4.5|
|
Name
|
|
Quantity
|
50.8 kg
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
273.1 kg
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
There is added to the atmosphere above the reaction mixture over a 4 to 5 hour period
|
Duration
|
4.5 (± 0.5) h
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[N:2]1[C:9]([Cl:10])=[N:8][C:6]([Cl:7])=[N:5][C:3]=1[Cl:4]>C1(C)C=CC=CC=1>[NH2:1][C:3]1[N:2]=[C:9]([Cl:10])[N:8]=[C:6]([Cl:7])[N:5]=1.[Cl-:4].[NH4+:2] |f:4.5|
|
Name
|
|
Quantity
|
50.8 kg
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
273.1 kg
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
There is added to the atmosphere above the reaction mixture over a 4 to 5 hour period
|
Duration
|
4.5 (± 0.5) h
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[N:2]1[C:9]([Cl:10])=[N:8][C:6]([Cl:7])=[N:5][C:3]=1[Cl:4]>C1(C)C=CC=CC=1>[NH2:1][C:3]1[N:2]=[C:9]([Cl:10])[N:8]=[C:6]([Cl:7])[N:5]=1.[Cl-:4].[NH4+:2] |f:4.5|
|
Name
|
|
Quantity
|
50.8 kg
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
273.1 kg
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
There is added to the atmosphere above the reaction mixture over a 4 to 5 hour period
|
Duration
|
4.5 (± 0.5) h
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |